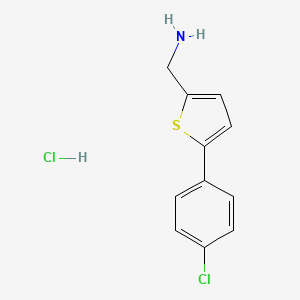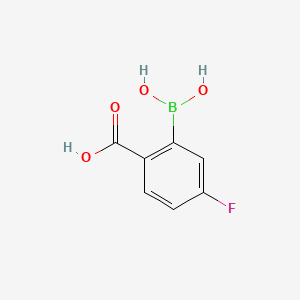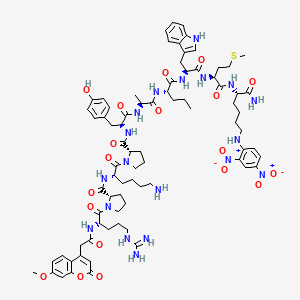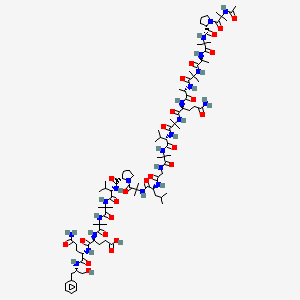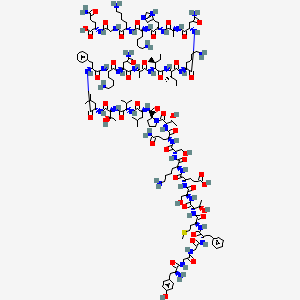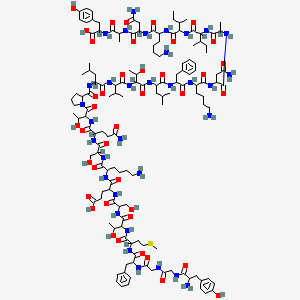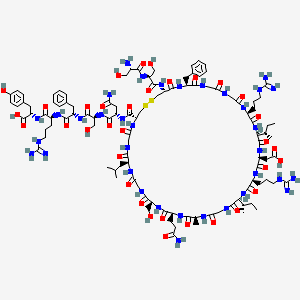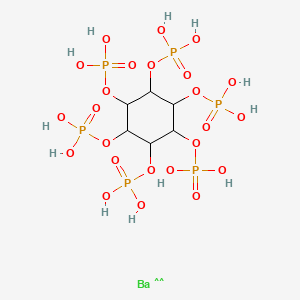
Barium phytate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium phytate is a compound formed by the reaction of phytic acid with barium carbonate. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in many plant tissues. This compound is primarily known for its application as a flame retardant, particularly in epoxy resins. This compound is valued for its environmentally friendly properties and its ability to enhance the flame retardancy of materials.
Mechanism of Action
Target of Action
Phytic Acid Hexabarium Salt, also known as Barium Phytate, is a potent chelator of divalent and trivalent cations . Its primary targets are divalent and trivalent cations, such as calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological processes, including signal transduction, enzyme function, and cell membrane stability.
Mode of Action
Phytic Acid Hexabarium Salt interacts with its targets (divalent and trivalent cations) through chelation . Its high surface negative charge allows it to bind strongly with these cations, forming stable complexes . This interaction can lead to changes in the availability and distribution of these cations within the biological system.
Biochemical Pathways
The chelation of divalent and trivalent cations by Phytic Acid Hexabarium Salt can affect various biochemical pathways. For instance, in yeast, Phytic Acid acts with the nuclear pore protein Gle1 to regulate the nuclear export of mRNA by coactivating the RNA-dependent ATPase activity of DExD-box protein 5 (Dbp5) . This suggests that Phytic Acid Hexabarium Salt may influence gene expression and protein synthesis through its chelating activity.
Result of Action
The molecular and cellular effects of Phytic Acid Hexabarium Salt’s action are largely dependent on its chelating activity. By binding to divalent and trivalent cations, it can alter the ionic balance within cells, potentially affecting various cellular processes. In yeast, for example, it has been shown to regulate mRNA export, suggesting a role in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium phytate is synthesized by reacting phytic acid with barium carbonate in deionized water. The reaction typically involves dissolving phytic acid in water and then adding barium carbonate to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
C6H18O24P6+BaCO3→Ba(C6H6O24P6)+CO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deionized water and controlled reaction temperatures are crucial to achieving the desired quality of this compound.
Chemical Reactions Analysis
Types of Reactions: Barium phytate primarily undergoes complexation reactions due to the presence of multiple phosphate groups in the phytic acid molecule. These reactions involve the formation of complexes with various metal ions.
Common Reagents and Conditions:
Complexation Reactions: this compound can form complexes with metal ions such as magnesium, zinc, iron, and copper. These reactions typically occur in aqueous solutions and are influenced by factors such as pH and the molar ratio of the reactants.
Thermal Decomposition: When subjected to high temperatures, this compound decomposes, releasing gases such as carbon dioxide and water vapor. This property is particularly useful in its application as a flame retardant.
Major Products Formed:
Metal Phytate Complexes: The reaction of this compound with metal ions results in the formation of metal phytate complexes, which have various applications in different fields.
Decomposition Products: The thermal decomposition of this compound produces carbon dioxide and water vapor, contributing to its flame-retardant properties.
Scientific Research Applications
Barium phytate has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a flame retardant in epoxy resins, enhancing their thermal stability and reducing flammability. It is also used in the synthesis of metal phytate complexes for various applications.
Biology: The complexation properties of this compound make it useful in studying metal ion interactions in biological systems.
Industry: this compound is used in the production of flame-retardant materials, particularly in the construction and electronics industries. Its environmentally friendly properties make it a preferred choice for sustainable materials.
Comparison with Similar Compounds
- Magnesium Phytate
- Zinc Phytate
- Iron Phytate
- Copper Phytate
- Ammonium Polyphosphate
Properties
CAS No. |
90940-73-1 |
|---|---|
Molecular Formula |
C6H6Ba6O24P6 |
Molecular Weight |
1471.9 g/mol |
IUPAC Name |
barium(2+);(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6.6Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |
InChI Key |
RWTUMPVMNMPSMC-UHFFFAOYSA-B |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Barium Phytate enhance the flame retardancy of materials like polyurethane foam?
A1: this compound (Pa-Ba) primarily acts in the condensed phase to improve flame retardancy. [, ] When incorporated into materials like polyurethane foam (PUF), it promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. [] Research suggests that Pa-Ba achieves this by promoting the decomposition of PUF into char rather than flammable volatiles. [] This mechanism is further enhanced when Pa-Ba is used synergistically with other flame retardants like ammonium polyphosphate. []
Q2: What is the evidence for the synergistic effect of this compound with other flame retardants?
A2: Studies show that combining Pa-Ba with intumescent flame retardants (IFR) in epoxy resin leads to a significant improvement in flame retardancy compared to using either component alone. [] For example, an epoxy resin formulation containing both Pa-Ba and IFR achieved a higher Limiting Oxygen Index (LOI) value and a significant reduction in peak heat release rate (PHRR) compared to formulations containing only one of the flame retardants. [] This synergistic effect is attributed to the complementary actions of Pa-Ba and IFR in the condensed and gas phases, respectively.
Q3: Beyond its application in polymers, are there other potential uses for this compound?
A3: Yes, research suggests that this compound can play a role in managing phosphorus levels in agricultural settings. [] When co-applied with drinking water treatment residues (DWTRs) to biosolids-amended soil, this compound contributes to a reduction in water-soluble phosphorus in leachate. [] This is particularly relevant for mitigating phosphorus runoff and its negative environmental impacts on water bodies.
Q4: What analytical techniques are used to characterize and study this compound?
A4: Various analytical techniques are employed to characterize this compound and its effects. Fourier-transform infrared (FTIR) spectroscopy helps identify the chemical structure and functional groups present in the compound. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of Pa-Ba and its impact on the thermal degradation behavior of materials it is incorporated into. [, , ] Additionally, X-ray absorption near edge structure (XANES) analysis helps determine phosphorus speciation in complex matrices containing Pa-Ba. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


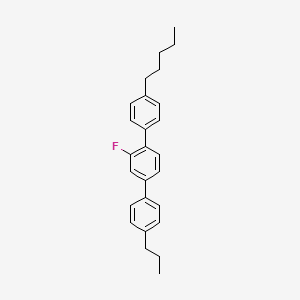
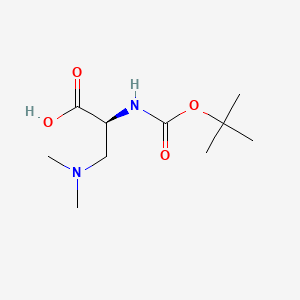
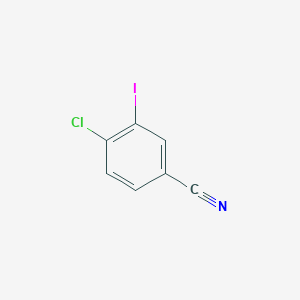
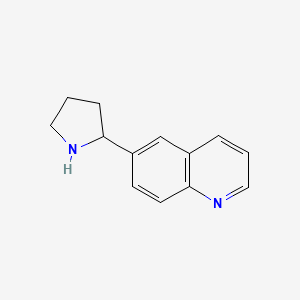
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
